molecular formula C9H4ClF3 B13094799 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene

1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene

Cat. No.: B13094799
M. Wt: 204.57 g/mol
InChI Key: BVLWKGPMGWXDLI-UHFFFAOYSA-N
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Description

1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene is an organofluorine compound characterized by the presence of a trifluoropropynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3,3,3-trifluoropropene with a suitable benzene derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation and dehydrohalogenation .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production. The process may also include purification steps such as distillation and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while addition reactions can lead to the formation of halogenated compounds .

Scientific Research Applications

1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene exerts its effects involves interactions with specific molecular targets. The trifluoropropynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and electrophilic addition, depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene is unique due to the combination of the trifluoropropynyl group and the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C9H4ClF3

Molecular Weight

204.57 g/mol

IUPAC Name

1-chloro-3-(3,3,3-trifluoroprop-1-ynyl)benzene

InChI

InChI=1S/C9H4ClF3/c10-8-3-1-2-7(6-8)4-5-9(11,12)13/h1-3,6H

InChI Key

BVLWKGPMGWXDLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C#CC(F)(F)F

Origin of Product

United States

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